Chlortetracycline hydrochloride
Chlortetracycline hydrochloride
Chlortetracycline Hydrochloride is a tetracycline with broad-spectrum antibacterial and antiprotozoal activity. Chlortetracycline hydrochloride is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain. This tetracycline is active against a wide range of gram-positive and gram-negative organisms, spirochetes, rickettsial species, certain protozoa and Mycoplasma and Chlamydia organisms.
A TETRACYCLINE with a 7-chloro substitution.
A TETRACYCLINE with a 7-chloro substitution.
Brand Name:
Vulcanchem
CAS No.:
64-72-2
VCID:
VC0000686
InChI:
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15?,21-,22-;/m0./s1
SMILES:
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl
Molecular Formula:
C22H24Cl2N2O8
Molecular Weight:
515.3 g/mol
Chlortetracycline hydrochloride
CAS No.: 64-72-2
VCID: VC0000686
Molecular Formula: C22H24Cl2N2O8
Molecular Weight: 515.3 g/mol
* For research use only. Not for human or veterinary use.

Description | Chlortetracycline Hydrochloride is a tetracycline with broad-spectrum antibacterial and antiprotozoal activity. Chlortetracycline hydrochloride is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain. This tetracycline is active against a wide range of gram-positive and gram-negative organisms, spirochetes, rickettsial species, certain protozoa and Mycoplasma and Chlamydia organisms. A TETRACYCLINE with a 7-chloro substitution. |
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CAS No. | 64-72-2 |
Product Name | Chlortetracycline hydrochloride |
Molecular Formula | C22H24Cl2N2O8 |
Molecular Weight | 515.3 g/mol |
IUPAC Name | (6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15?,21-,22-;/m0./s1 |
Standard InChIKey | QYAPHLRPFNSDNH-HEIJYTSRSA-N |
Isomeric SMILES | C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
SMILES | CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Canonical SMILES | CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Synonyms | NA |
Reference | Hierowski, Marian. /Inhibition of Chlortetracycline Protein Synthesis in the E. coli In Vitro System../ PNAS 53.3 (1965): 594-99. www.ncbi.gov. Web. 10 Sept. 2012.Leifert C., Ritchie J.Y. and Waites W.M., Contaminants of plant-tissue and cell cultures. World Journal of Microbiology and Biotechnology 7. 452469. |
PubChem Compound | 146156213 |
Last Modified | Aug 15 2023 |
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515.3396 g/mol